molecular formula C10H12F3NO B15131833 4-(4,4,4-Trifluorobutoxy)aniline

4-(4,4,4-Trifluorobutoxy)aniline

Cat. No.: B15131833
M. Wt: 219.20 g/mol
InChI Key: VMUBOAKABIACFY-UHFFFAOYSA-N
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Description

4-(4,4,4-Trifluorobutoxy)aniline: is an organic compound characterized by the presence of a trifluorobutoxy group attached to an aniline moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research and industrial applications due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,4-Trifluorobutoxy)aniline typically involves the reaction of aniline with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromide by the aniline group. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(4,4,4-Trifluorobutoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(4,4,4-Trifluorobutoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties such as increased metabolic stability.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The precise mechanism of action of 4-(4,4,4-Trifluorobutoxy)aniline is not fully understood. it is believed to function as a nucleophile, participating in covalent bond formation. The trifluorobutoxy group can act as an electron-donating group, influencing the reactivity of the aniline moiety. This compound may also participate in coordination complexes, contributing to its versatility in various chemical reactions.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)aniline
  • 4-(Trifluoromethoxy)aniline
  • 4-Fluoroaniline
  • 3,5-Bis(trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 4-(4,4,4-Trifluorobutoxy)aniline is unique due to the presence of the trifluorobutoxy group, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

4-(4,4,4-trifluorobutoxy)aniline

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)6-1-7-15-9-4-2-8(14)3-5-9/h2-5H,1,6-7,14H2

InChI Key

VMUBOAKABIACFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCCC(F)(F)F

Origin of Product

United States

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